3-Fluoro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide
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Overview
Description
3-Fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of fluorinated benzamides This compound is characterized by the presence of a fluorine atom, a methoxypyrrolidine group, and a benzamide moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various targets such as tyrosine-protein kinases , nuclear receptors , and serotonergic system . These targets play crucial roles in regulating cell survival, proliferation, migration, adhesion, and cell spreading , as well as in modulating mood and emotional states .
Mode of Action
For instance, it might bind to its target proteins, altering their conformation and modulating their activity .
Biochemical Pathways
Similar compounds have been found to modulate the serotonergic system , which plays a key role in mood regulation and has downstream effects on various physiological and psychological processes.
Pharmacokinetics
Efforts have been made to improve the oral bioavailability and pharmacokinetic profile of similar compounds while maintaining their potency and selectivity .
Result of Action
Similar compounds have been found to exhibit antidepressant-like effects and regulate angiogenesis, endothelial cell survival, proliferation, migration, adhesion, and cell spreading .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Pyrrolidine Intermediate: The methoxypyrrolidine group is synthesized through the reaction of 3-methoxypyrrolidine with appropriate reagents.
Coupling with Fluorobenzene: The intermediate is then coupled with fluorobenzene using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Formation of the Benzamide: The final step involves the formation of the benzamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-Fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide: Characterized by the presence of a fluorine atom and methoxypyrrolidine group.
3-Fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide: Similar structure but with an acetamide moiety instead of benzamide.
3-Fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]propionamide: Similar structure but with a propionamide moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and binding affinity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-23-17-9-10-21(12-17)16-7-5-15(6-8-16)20-18(22)13-3-2-4-14(19)11-13/h2-8,11,17H,9-10,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WREWEQAFRXHOSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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